Phenyl benzyl(methyl)carbamodithioate
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Overview
Description
Phenyl benzyl(methyl)carbamodithioate is an organic compound with the molecular formula C15H15NS2 It is a derivative of carbamodithioate, characterized by the presence of phenyl, benzyl, and methyl groups attached to the carbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl benzyl(methyl)carbamodithioate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with potassium methylcarbamodithioate in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl benzyl(methyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Phenyl benzyl(methyl)carbamodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl benzyl(methyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenyl benzyl(methyl)carbamodithioate can be compared with other similar compounds, such as:
Phenyl methylcarbamodithioate: Lacks the benzyl group, which may affect its reactivity and applications.
Benzyl methylcarbamodithioate:
Phenyl benzylcarbamodithioate: Lacks the methyl group, which can influence its chemical behavior and applications.
Properties
CAS No. |
109720-09-4 |
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Molecular Formula |
C15H15NS2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
phenyl N-benzyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C15H15NS2/c1-16(12-13-8-4-2-5-9-13)15(17)18-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
KYGKMIGOADMZLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=S)SC2=CC=CC=C2 |
Origin of Product |
United States |
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